2-(2-Amino-4-dimethylanilino)-1-ethanol
Overview
Description
2-(2-Amino-4-dimethylanilino)-1-ethanol, also known as 1-Ethyl-2-(2-amino-4-dimethylanilino)ethanol, is an organic compound belonging to the class of amines. It is a colorless, water-soluble liquid with a faint odor and a bitter taste. It is widely used in organic synthesis and has a wide range of applications in scientific research.
Scientific Research Applications
Polymer Synthesis and Material Science
One significant application of aminoalcohols like 2-(2-Amino-4-dimethylanilino)-1-ethanol is in polymer synthesis. For instance, aminoalcohols have been investigated as direct initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine, offering a metal-free route to α-hydroxy-ω-amino telechelics based on polyaziridine (PAz). This process is notable for its control over molar masses, narrow dispersities, and high chain-end fidelity, demonstrating the potential of aminoalcohols in creating advanced polymer structures without the need for protecting hydroxyl groups (Bakkali-Hassani et al., 2018).
Chemical Interactions and Properties
In the realm of chemical interactions and properties, the dissociation constants of protonated amines like 2-amino-1-ethanol in water across various temperatures have been meticulously studied. These investigations provide critical insights into the behavior of such amines in solution, contributing to our understanding of their chemical properties and interactions. The dissociation enthalpies derived from these constants offer valuable information for theoretical and applied chemistry, facilitating the comparison of amine structures and their behavior in different conditions (Simond et al., 2012).
Environmental and Energy Applications
Aminoalcohols also find applications in environmental and energy contexts. Sterically hindered amines, for instance, have been shown to interact with CO2, forming zwitterionic carbonate species. These interactions are critical for developing efficient CO2 absorbents, which are essential for carbon capture and storage technologies. The ability of these amines to form zwitterionic species and release CO2 at lower temperatures than other alkanolamines highlights their potential in enhancing CO2 capture processes (Im et al., 2011).
properties
IUPAC Name |
2-(2-amino-N,4-dimethylanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-3-4-10(9(11)7-8)12(2)5-6-13/h3-4,7,13H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLROENHHVAOQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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